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An In-depth Technical Guide on the Role of [Asp371]-Tyrosinase (369-377) as a Tumor Antigen

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tyrosinase, a key enzyme in melanin synthesis, is a well-established tumor-associated antigen
(TAA) in melanoma.[1][2] A specific nonapeptide derived from this protein, corresponding to
amino acids 369-377, has garnered significant interest as a target for immmunotherapy. This
peptide undergoes a crucial post-translational modification—the conversion of asparagine to
aspartic acid at position 371—resulting in the sequence Tyr-Met-Asp-Gly-Thr-Met-Ser-GIn-Val
(YMDGTMSQV).[3][4][5][6] This modified epitope is presented by the MHC class | molecule
HLA-A*02:01 on the surface of melanoma cells and can be recognized by cytotoxic T
lymphocytes (CTLs).[3][4][7][8] Its high presentation on tumor cells is linked to the aberrant
processing and instability of the tyrosinase protein within the cancer cell machinery.[9] This
guide provides a comprehensive overview of the antigen processing pathway, immunogenicity,
and clinical relevance of the [Asp371]-Tyrosinase (369-377) peptide, supported by quantitative
data and detailed experimental protocols.

Antigen Processing and Presentation Pathway

The generation of the YMDGTMSQV epitope is a multi-step process that deviates from the
canonical MHC class | presentation pathway for cytosolic proteins. It relies on protein
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misfolding, retrotranslocation from the endoplasmic reticulum (ER), and enzymatic
modifications in the cytosol.

ER Translation and Glycosylation: The tyrosinase protein is synthesized on ribosomes and

translocated into the ER.[4][9] The native sequence at position 371 contains an asparagine
(Asn) residue within an N-linked glycosylation consensus site (Asn-Gly-Thr).[7][10] This Asn
residue is glycosylated in the ER.

o ER-Associated Degradation (ERAD): Misfolded or short-lived tyrosinase molecules are
targeted for degradation.[9][10] These proteins are retrotranslocated from the ER back into
the cytosol through the ERAD pathway.[10] The high presentation of the tyrosinase epitope
is associated with this instability and aberrant intracellular processing.[9]

o Deglycosylation and Deamidation: In the cytosol, the enzyme Peptide-N-glycanase
(PNGase) cleaves the N-glycan chain from the Asn371 residue. This enzymatic cleavage
results in the deamidation of asparagine, converting it into aspartic acid (Asp).[10]

o Proteasomal Cleavage: The full-length, deamidated tyrosinase protein is then cleaved by the
proteasome in the cytosol, generating the nine-amino-acid peptide YMDGTMSQV.[4][11][12]

o TAP Transport and MHC Loading: The resulting peptide is transported from the cytosol back
into the ER via the Transporter associated with Antigen Processing (TAP).[4][11][12] Inside
the ER, the peptide binds to newly synthesized HLA-A*02:01 molecules.[7]

o Cell Surface Presentation: The stable peptide-MHC class | complex is then transported to
the melanoma cell surface, where it can be recognized by the T-cell receptors of specific
CD8+ cytotoxic T lymphocytes.
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Antigen processing pathway of [Asp371]-Tyrosinase(369-377).

Quantitative Data Summary

Quantitative analysis of peptide-MHC binding and data from clinical trials are crucial for
evaluating the therapeutic potential of the [Asp371]-Tyrosinase (369-377) antigen.

Table 1: MHC Class | Binding Affinity

Binding affinity to the HLA-A*0201 molecule is a key determinant of a peptide’'s
immunogenicity. The data shows that both the human peptide and its murine homolog bind with

high affinity.
. o Target Binding

Peptide Origin  Sequence L Reference
Molecule Affinity (IC50)

Human YMDGTMSQV HLA-A0201 74 nM [13]
HLA-A0201+ T2 1.2 pg/mL

Human YMDGTMSQV [5]
cells (~1164 nM)

Murine FMDGTMSQV HLA-A*0201 65 nM [13]
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Note: The discrepancy in IC50 values may be due to different experimental systems (purified
MHC molecules vs. cell-based assays).

Table 2: Summary of Clinical Trials

The [Asp371]-Tyrosinase (369-377) peptide has been investigated in several clinical trials,
primarily as a component of cancer vaccines for melanoma patients.
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Reference

Response

Tyrosinase
Phase Il peptides + GM-

CSF

Stage IV
Melanoma (HLA

class | matched)

Limited clinical
activity. Induction
of tyrosinase-
reactive T-cells
observed in 4
patients, [14][15]
including one

with a mixed

response and

one with stable

disease.

Mouse and
Phase I/l Human

Tyrosinase DNA

Stage /1
Melanoma (HLA-
A*0201+)

Vaccines were

safe. CD8+ T-cell
responses to the
YMDGTMSQV

peptide were

induced in 7/18 [16]
patients.

Responding T-

cells had an

effector memory

phenotype.

Multiple peptides
(gp100, MART-1,
tyrosinase) +
GM-CSF

Phase llI

Resected High-
Risk Melanoma

Did not improve
relapse-free or

overall survival [17]
compared to

control.

Experimental Protocols
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The study of the [Asp371]-Tyrosinase (369-377) antigen involves a range of immunological
assays to quantify T-cell responses and cytotoxic function.

Protocol 1: Chromium-51 (51Cr) Release Cytotoxicity
Assay

This assay is the gold standard for measuring the ability of cytotoxic T lymphocytes (CTLS) to
kill target cells.

Objective: To quantify the lysis of target cells (e.qg., peptide-pulsed T2 cells or melanoma cells)
by antigen-specific CTLs.

Methodology:
o Target Cell Preparation:
o Culture target cells (e.g., HLA-A2 positive T2 cells) to a sufficient number.

o Label the target cells by incubating them with 100 uCi of Na251CrO4 for 1-1.5 hours at
37°C.[4][18]

o Wash the labeled cells 3 times with culture medium to remove excess 51Cr.

o Resuspend cells and pulse them with varying concentrations of the YMDGTMSQV peptide
(e.g., 0.1, 1, 10 pg/mL) for 1-3 hours.[18] A negative control (no peptide or irrelevant
peptide) should be included.

o Effector Cell Co-culture:

o Plate the labeled and peptide-pulsed target cells in a 96-well round-bottom plate at a fixed
density (e.g., 5,000 cells/well).

o Add effector CTLs at various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
o Prepare control wells:

» Spontaneous Release: Target cells with medium only.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.zoonosen.vetmed.uni-muenchen.de/download/virologie_pub/2000_2005/023woelfel00ijc.pdf
https://rupress.org/jem/article/191/7/1221/20162/Self-Tolerance-to-the-Murine-Homologue-of-a
https://rupress.org/jem/article/191/7/1221/20162/Self-Tolerance-to-the-Murine-Homologue-of-a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612788?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Maximum Release: Target cells with a lysis agent (e.g., 5% Triton X-100).

e Incubation and Measurement:
o Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C.[4]
o After incubation, centrifuge the plate again.
o Harvest a fraction of the supernatant from each well.

o Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma
counter.

o Data Analysis:

o Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 *
(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous
Release)

Protocol 2: Enzyme-Linked Immunosorbent Spot
(ELISPOT) Assay

This highly sensitive assay is used to detect and quantify cytokine-secreting cells at the single-
cell level, commonly used for measuring IFN-y release from activated T-cells.

Obijective: To determine the frequency of antigen-specific T-cells in a population (e.g., PBMCs)
by measuring cytokine production upon peptide stimulation.

Methodology:

o Plate Coating: Coat a 96-well PVDF membrane plate with an anti-cytokine (e.g., anti-IFN-y)
capture antibody overnight at 4°C.

o Cell Plating:
o Wash the plate and block with a blocking buffer.

o Add responder cells (e.g., patient PBMCs) to the wells.
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o Add stimulator cells (e.g., peptide-pulsed T2 cells or dendritic cells) or directly add the
YMDGTMSQV peptide to the wells. Include positive (e.g., PHA) and negative (irrelevant
peptide) controls.

 Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

o Detection:

[¢]

Wash the plate to remove cells.

[e]

Add a biotinylated anti-cytokine detection antibody.

o

Add streptavidin-alkaline phosphatase (ALP) conjugate.

[¢]

Add a substrate (e.g., BCIP/NBT) that forms a colored precipitate (spot) at the site of
cytokine secretion.

e Analysis: Wash and dry the plate. Count the spots in each well using an automated
ELISPOT reader. Each spot represents a single cytokine-secreting cell.

Protocol 3: MHC-Tetramer Staining

This flow cytometry-based technique allows for the direct visualization and quantification of
antigen-specific T-cells.

Objective: To identify and enumerate T-cells that have T-cell receptors (TCRs) specific for the
tyrosinase(369-377)-HLA-A2 complex.

Methodology:

e Reagent: Obtain a phycoerythrin (PE) or allophycocyanin (APC) conjugated HLA-A*02:01
tetramer folded with the YMDGTMSQV peptide.

o Cell Staining:

o Isolate PBMCs from a patient blood sample.
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o Incubate the cells with the fluorescently labeled tetramer reagent for 30-60 minutes at
room temperature or 37°C in the dark.

o Add fluorescently-conjugated antibodies against cell surface markers, such as anti-CD8
and anti-CD3, to identify the CTL population.

e Flow Cytometry:
o Wash the cells to remove unbound antibodies and tetramers.
o Acquire the cells on a flow cytometer.

e Data Analysis:

o Gate on the lymphocyte population, then on CD3+ cells, and subsequently on CD8+ T-
cells.

o Within the CD8+ gate, quantify the percentage of cells that are positive for the tyrosinase-
tetramer.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612788?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Workflow for Assessing T-Cell Response to Tyrosinase Peptide
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Workflow for assessing T-cell response to tyrosinase peptide.

Conclusion and Future Directions

The [Asp371]-Tyrosinase (369-377) peptide is a bona fide tumor antigen, arising from the
unique biology of melanoma cells. Its processing pathway, involving ERAD and post-
translational deamidation, highlights a non-canonical source of MHC class | epitopes that can
be exploited for immunotherapy. While early peptide vaccine trials have shown modest
success, the induction of specific T-cell responses in some patients is encouraging.[14][16]

Future strategies should focus on enhancing the immunogenicity of this epitope. This could
involve combination therapies with checkpoint inhibitors to overcome T-cell exhaustion, the use
of more potent adjuvants, or delivery via advanced platforms like mRNA vaccines or viral
vectors to optimize antigen presentation and T-cell activation.[8] Further investigation into the
factors that dictate tyrosinase protein instability in tumor cells could also unveil new therapeutic
targets to increase the presentation of this and other tumor antigens.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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